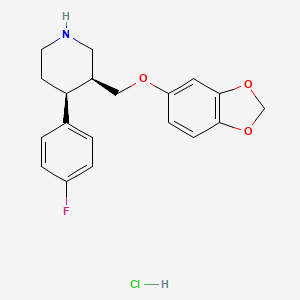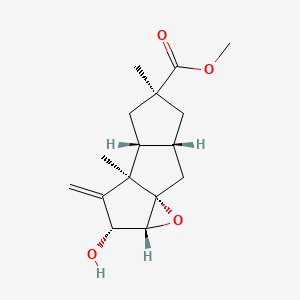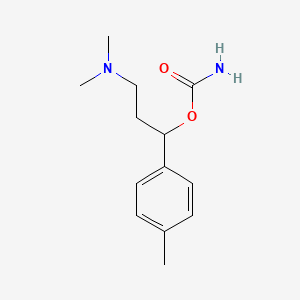
alpha-(2-(Dimethylamino)ethyl)-p-methylbenzyl alcohol carbamate (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(2-(Dimethylamino)ethyl)-p-methylbenzyl alcohol carbamate (ester) is a complex organic compound that features a carbamate ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(Dimethylamino)ethyl)-p-methylbenzyl alcohol carbamate (ester) typically involves the reaction of p-methylbenzyl alcohol with a carbamoyl chloride derivative in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Base: Common bases include triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
化学反応の分析
Types of Reactions
Alpha-(2-(Dimethylamino)ethyl)-p-methylbenzyl alcohol carbamate (ester) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamate ester into primary amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various carbamate derivatives.
科学的研究の応用
Alpha-(2-(Dimethylamino)ethyl)-p-methylbenzyl alcohol carbamate (ester) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
作用機序
The mechanism of action of alpha-(2-(Dimethylamino)ethyl)-p-methylbenzyl alcohol carbamate (ester) involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.
類似化合物との比較
Similar Compounds
- Beta-(2-(Dimethylamino)ethyl)-p-methylbenzyl alcohol carbamate (ester)
- Gamma-(2-(Dimethylamino)ethyl)-p-methylbenzyl alcohol carbamate (ester)
- Delta-(2-(Dimethylamino)ethyl)-p-methylbenzyl alcohol carbamate (ester)
Uniqueness
Alpha-(2-(Dimethylamino)ethyl)-p-methylbenzyl alcohol carbamate (ester) is unique due to its specific structural configuration, which influences its reactivity and interaction with biological targets. Compared to its beta, gamma, and delta analogs, the alpha compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable tool in research and development.
特性
CAS番号 |
88384-37-6 |
|---|---|
分子式 |
C13H20N2O2 |
分子量 |
236.31 g/mol |
IUPAC名 |
[3-(dimethylamino)-1-(4-methylphenyl)propyl] carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-10-4-6-11(7-5-10)12(17-13(14)16)8-9-15(2)3/h4-7,12H,8-9H2,1-3H3,(H2,14,16) |
InChIキー |
GSSZSMVRFYOTFX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(CCN(C)C)OC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


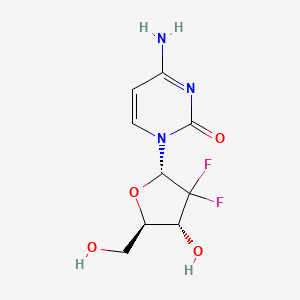

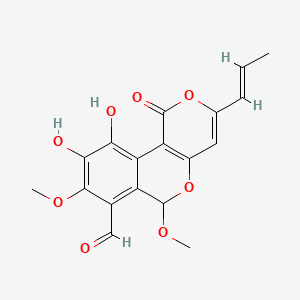
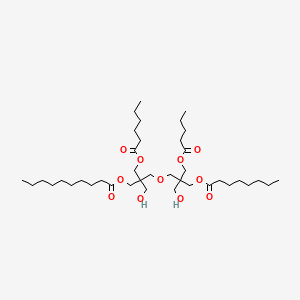
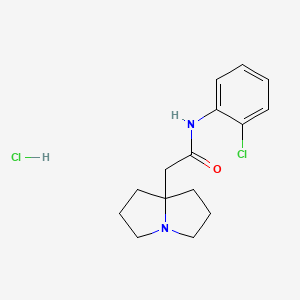
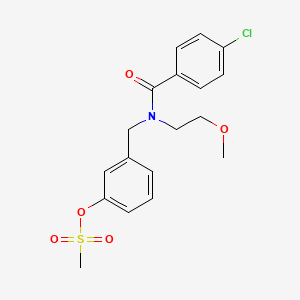
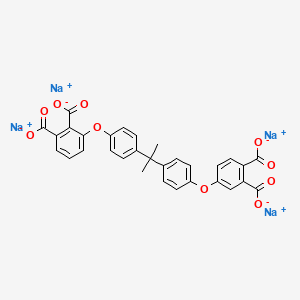
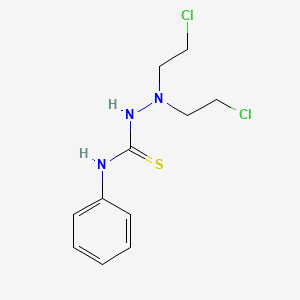
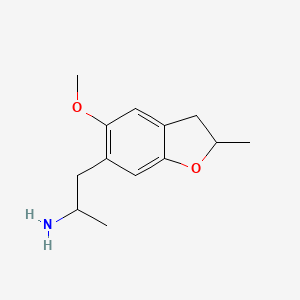
![[(3R)-1-[(2R)-3-[2-[2-[[(2R)-3-[(3R)-3-dodecanoyloxydecoxy]-2-(tetradecanoylamino)propoxy]-hydroxyphosphoryl]oxyethylcarbamoylamino]ethoxy-hydroxyphosphoryl]oxy-2-(tetradecanoylamino)propoxy]decan-3-yl] dodecanoate](/img/structure/B12775363.png)
